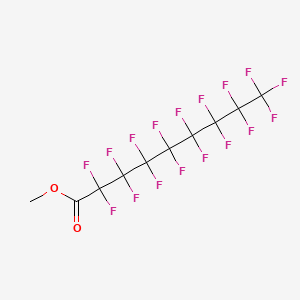
Methyl Perfluorononanoate
Overview
Description
Methyl perfluorononanoate is a type of perfluoroalkyl acid (PFAA), which is a persistent and synthetic compound commonly used in various consumer products. These compounds have been the subject of research due to their potential health impacts and environmental persistence. Although the provided papers do not directly discuss this compound, they do provide insights into the broader class of perfluoroalkyl acids and their properties, which can be extrapolated to this compound.
Synthesis Analysis
The synthesis of organofluoro compounds, including those related to this compound, can be achieved using methyl perfluoroalk-2-ynoates as building blocks. These substrates are versatile in the synthesis of various heterocycles, cyclopentadienes, and biphenyls, with discussions on the mechanistic aspects of these reactions . Additionally, perfluoro-(3-methylbuta-1,2-diene) can be synthesized through dehydrohalogenation processes, which may be relevant to the synthesis pathways of this compound .
Molecular Structure Analysis
The molecular structure of perfluoroalkylated compounds is characterized by the presence of fluorine atoms attached to the carbon chain, which significantly affects their chemical behavior. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related perfluoroalkyl compounds, which share similar structural characteristics .
Chemical Reactions Analysis
Perfluoroalkyl compounds, including those similar to this compound, are known to undergo various chemical reactions. For instance, perfluoro-(3-methylbuta-1,2-diene) is reactive towards nucleophiles and can yield different products depending on the reagents used . Similarly, perfluoro(tetrahydro-2-methyl-2H-1,2-oxazine) can decompose to produce other perfluorinated compounds through thermal reactions . These reactions highlight the reactivity of perfluoroalkyl compounds and provide insight into the types of chemical transformations that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of PFAAs, such as this compound, are influenced by their perfluorinated nature. These compounds are highly resistant to degradation and have unique properties due to the strong carbon-fluorine bonds. The papers suggest that PFAAs can have biological effects, such as associations with LINE-1 DNA methylation, which is a potential marker of cardiovascular risk . This indicates that this compound may also have significant biological and environmental persistence, warranting further study.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl Perfluorononanoate is a synthetic compound that is primarily used in laboratories It is known that perfluorinated compounds (pfcs), a family to which this compound belongs, can interact with various biological systems and processes .
Mode of Action
It is known that perfluorinated compounds can cause skin and eye irritation, and may cause respiratory irritation . This suggests that this compound may interact with cellular membranes and proteins, leading to these adverse effects.
Biochemical Pathways
Perfluorinated compounds are known to be persistent and bioaccumulative in the environment . This suggests that they may interfere with various biochemical processes and pathways in organisms exposed to them.
Pharmacokinetics
It is known that perfluorinated compounds like this compound are highly stable and resistant to degradation . This suggests that they may have a long half-life in the body and environment, potentially leading to bioaccumulation and long-term exposure effects .
Result of Action
It is known that exposure to perfluorinated compounds can lead to skin and eye irritation, and may cause respiratory irritation . This suggests that this compound may have similar effects at the molecular and cellular level.
Action Environment
This compound is a highly stable compound that is resistant to degradation . This means that it can persist in the environment for a long time, potentially leading to long-term exposure effects. Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Methyl perfluorononanoate plays a significant role in biochemical reactions due to its strong fluorine-carbon bonds, which confer high stability and resistance to metabolic degradation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to human liver fatty acid binding protein (hL-FABP), affecting its binding capacity and mode . Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, potentially altering metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. Studies have demonstrated that this compound can induce cytotoxicity in human liver cells, affecting cell viability and proliferation . This compound has also been shown to disrupt cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can interfere with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a crucial role in regulating lipid metabolism and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. For instance, its interaction with hL-FABP involves unique binding modes and higher binding energy compared to other perfluoroalkyl substances . Additionally, this compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. These molecular interactions contribute to the compound’s overall impact on cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. This compound is known for its high stability, with minimal degradation observed under standard laboratory conditions . Long-term exposure to this compound can lead to persistent effects on cellular functions, including alterations in gene expression and metabolic pathways. In vitro and in vivo studies have shown that the compound’s effects can persist over extended periods, highlighting the need for careful consideration of its long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild effects on cellular functions, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver enlargement, hepatotoxicity, and developmental toxicity in animal models . These findings underscore the importance of understanding the dosage-dependent effects of this compound to ensure its safe use in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids . The compound’s impact on metabolic flux and metabolite levels can lead to alterations in cellular energy balance and overall metabolic homeostasis. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential effects on health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. For example, it can bind to liver fatty acid binding protein, facilitating its transport within liver cells . Additionally, the compound’s distribution in tissues is affected by its lipophilic nature, leading to accumulation in lipid-rich tissues such as the liver and adipose tissue. These distribution patterns are important for understanding the compound’s overall impact on biological systems.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and peroxisomes, where it interacts with enzymes involved in lipid metabolism . Post-translational modifications and targeting signals may direct this compound to these compartments, influencing its biochemical properties and effects on cellular functions. Understanding its subcellular localization is essential for elucidating the mechanisms underlying its biological activity.
properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17O2/c1-29-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCFMKWDPDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379560 | |
| Record name | Methyl Perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51502-45-5 | |
| Record name | Methyl Perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluorononanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)
![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)
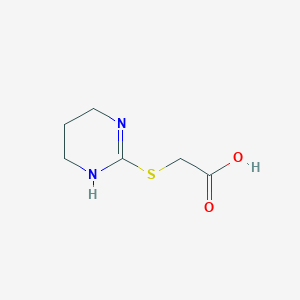


![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)
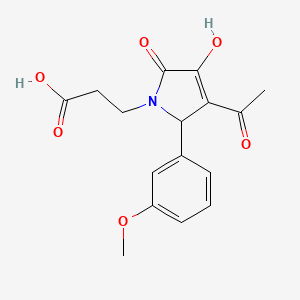
![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)
![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)
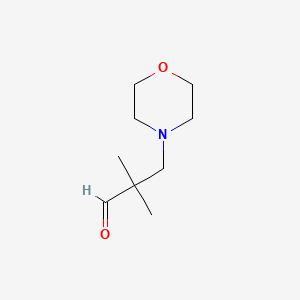
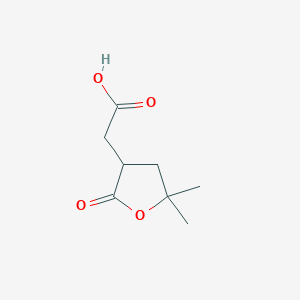
![5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid](/img/structure/B1305561.png)